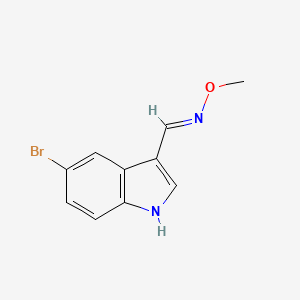

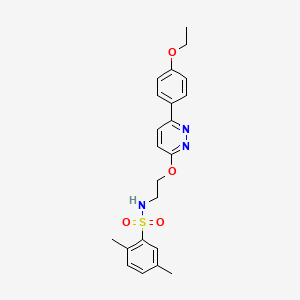

5-bromo-1H-indole-3-carbaldehyde O-methyloxime

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-bromo-1H-indole-3-carbaldehyde O-methyloxime (5-Br-3-CO-MO) is an organic compound that has been used in various scientific research applications due to its unique properties. This compound has a wide range of applications in the fields of biochemistry, physiology, and pharmacology. It has been used in the study of enzyme inhibition, drug design, and drug-target interactions.

Applications De Recherche Scientifique

Multicomponent Reactions (MCRs)

5-bromo-1H-indole-3-carbaldehyde O-methyloxime: serves as an ideal precursor for the synthesis of active molecules. In particular, it plays a crucial role in inherently sustainable multicomponent reactions (MCRs) from 2014 to 2021. MCRs are one-step convergent strategies where multiple starting materials combine to form a single product. These reactions are high-yielding, operationally friendly, and comply with green chemistry principles. Researchers have explored the compound’s utility in assembling pharmaceutically interesting scaffolds through MCRs .

Biologically Active Structures

The indole nucleus, present in 5-bromo-1H-indole-3-carbaldehyde O-methyloxime , has significant biological activities. These include antioxidant, antibiotic, anti-inflammatory, antimicrobial, anticancer, antihyperglycemic, protein kinase inhibition, and anti-HIV properties. The compound and its derivatives serve as essential chemical precursors for generating biologically active structures. Their inherent functional groups allow for facile C–C and C–N coupling reactions and reductions, leading to diverse heterocyclic derivatives .

Curcumin Derivatives

Researchers have employed 5-bromo-1H-indole-3-carbaldehyde O-methyloxime as a reactant in the preparation of curcumin derivatives. These derivatives exhibit anti-proliferative and anti-inflammatory properties, making them relevant for potential therapeutic applications .

Stilbenophanes Synthesis

The compound also contributes to the synthesis of para-para stilbenophanes via McMurry coupling. Stilbenophanes are intriguing molecules with potential biological activities, and their preparation involves the use of 5-bromo-1H-indole-3-carbaldehyde O-methyloxime .

Indole Alkaloids and Natural Products

Indole derivatives, including those derived from 5-bromo-1H-indole-3-carbaldehyde O-methyloxime , are essential components in natural products. They are found in various sources such as indole alkaloids, fungal metabolites, and marine organisms. These compounds exhibit diverse biological activities and have been studied for their potential therapeutic effects .

Plant Hormone Precursor

Indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants. Derivatives of indole, including those related to 5-bromo-1H-indole-3-carbaldehyde O-methyloxime , play a role in plant growth regulation and signaling pathways .

Mécanisme D'action

Target of Action

Indole derivatives, to which this compound belongs, are known to interact with a variety of biological targets . They play a significant role in cell biology and are used in the treatment of various disorders, including cancer and microbial infections .

Mode of Action

Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to a variety of biological responses

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathways can lead to a range of cellular responses.

Result of Action

Indole derivatives are known to have various biologically vital properties, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc

Propriétés

IUPAC Name |

(E)-1-(5-bromo-1H-indol-3-yl)-N-methoxymethanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O/c1-14-13-6-7-5-12-10-3-2-8(11)4-9(7)10/h2-6,12H,1H3/b13-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTSYBEIMJUDRKI-AWNIVKPZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=CC1=CNC2=C1C=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/N=C/C1=CNC2=C1C=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopentyl-4-isobutyl-1-((3-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2512516.png)

methanone](/img/structure/B2512519.png)

![(1R,5S)-8-((4-fluoro-2-methylphenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2512520.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-2-(5-chlorothiophen-2-yl)-N-(2-(dimethylamino)ethyl)acetamide hydrochloride](/img/structure/B2512526.png)

![N-(5-(5-oxopyrrolidine-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2512532.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide](/img/structure/B2512533.png)

![3-Chloro-1-[4-(ethylsulfonyl)piperazino]-1-propanone](/img/structure/B2512534.png)

![(Z)-5-bromo-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2512535.png)

![N-(6-isopropylbenzo[d]thiazol-2-yl)-3-nitrobenzamide](/img/structure/B2512538.png)